molecular formula C6H2F3N3O B11805509 3-(Trifluoromethoxy)pyrazine-2-carbonitrile

3-(Trifluoromethoxy)pyrazine-2-carbonitrile

Cat. No.: B11805509
M. Wt: 189.09 g/mol
InChI Key: OKEIPIDESIKKDD-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)pyrazine-2-carbonitrile is an organic compound that features a trifluoromethoxy group attached to a pyrazine ring with a carbonitrile substituent. This compound is of interest due to its unique chemical properties, which include high stability and significant electron-withdrawing effects. These properties make it valuable in various fields, including medicinal chemistry, materials science, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-5-trifluoromethoxypyrazine with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile may involve scalable methods such as the Buchwald-Hartwig amination, Kumada-Corriu coupling, and Suzuki-Miyaura coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium hydroxide for deprotonation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield a variety of functionalized pyrazines .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy group. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted pyrazines and related heterocycles, such as:

Uniqueness

3-(Trifluoromethoxy)pyrazine-2-carbonitrile is unique due to its combination of the trifluoromethoxy group and the carbonitrile substituent. This combination imparts distinct electronic properties and stability, making it particularly valuable in applications requiring robust and electron-deficient compounds .

Properties

Molecular Formula

C6H2F3N3O

Molecular Weight

189.09 g/mol

IUPAC Name

3-(trifluoromethoxy)pyrazine-2-carbonitrile

InChI

InChI=1S/C6H2F3N3O/c7-6(8,9)13-5-4(3-10)11-1-2-12-5/h1-2H

InChI Key

OKEIPIDESIKKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C#N)OC(F)(F)F

Origin of Product

United States

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